

## Application Notes and Protocols for Hydrodesulfurization of Thiophene using Nickel Phosphide Catalysts

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These application notes provide a comprehensive overview and detailed protocols for the hydrodesulfurization (HDS) of thiophene, a common sulfur-containing compound in fuel feedstocks, using **nickel phosphide** (Ni<sub>2</sub>P) catalysts. The high activity and stability of Ni<sub>2</sub>P catalysts make them a promising alternative to conventional hydrotreating catalysts.

### Introduction

**Nickel phosphide** catalysts have emerged as a highly effective class of materials for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes in the petroleum refining industry.[1] Their catalytic activity is significantly influenced by their phase, size, and morphology.[1][2] Supported **nickel phosphide** catalysts, particularly the Ni<sub>2</sub>P phase, have demonstrated substantially higher HDS activity compared to conventional sulfided nickel-molybdenum (Ni-Mo) catalysts.[3][4][5] For instance, a Ni<sub>2</sub>P/SiO<sub>2</sub> catalyst was found to be approximately 15 and 3 times more active than sulfided Mo/SiO<sub>2</sub> and Ni-Mo/SiO<sub>2</sub> catalysts, respectively, for thiophene HDS.[3] This enhanced activity is attributed to a high density of active sites and a high turnover frequency (TOF).[3]

This document outlines the synthesis of supported Ni<sub>2</sub>P catalysts, their characterization, and the experimental protocol for evaluating their performance in the hydrodesulfurization of thiophene.



# **Data Presentation Catalyst Characterization and Activity**

The properties and performance of **nickel phosphide** catalysts are highly dependent on the synthesis method and the support material used. The following tables summarize key quantitative data for silica- and alumina-supported **nickel phosphide** catalysts.

Catalyst	Support	Precursor P/Ni Molar Ratio	Resulting Phase	BET Surface Area (m²/g)	O <sub>2</sub> Chemisor ption (μmol/g)	Thiophen e HDS Activity (nmol g <sup>-1</sup> s <sup>-1</sup> )
Ni <sub>2</sub> P/SiO <sub>2</sub>	SiO <sub>2</sub>	0.8	Phase- pure Ni₂P	185	135	1500
Ni <sub>x</sub> P <sub>Y</sub> /SiO <sub>2</sub>	SiO <sub>2</sub>	< 0.8	Ni <sub>2</sub> P with Ni <sub>12</sub> P <sub>5</sub> impurities	-	-	Lower than phase-pure Ni <sub>2</sub> P
Ni <sub>2</sub> P/Al <sub>2</sub> O <sub>3</sub>	Al2O3	2.0	Phase- pure Ni₂P	150	55	600
Ni <sub>x</sub> P <sub>Y</sub> /Al <sub>2</sub> O	Al <sub>2</sub> O <sub>3</sub>	< 2.0	Ni <sub>2</sub> P with Ni <sub>12</sub> P <sub>5</sub> impurities	-	-	Lower than phase-pure Ni <sub>2</sub> P
Sulfided Ni/SiO <sub>2</sub>	SiO <sub>2</sub>	-	-	-	-	~75
Sulfided Ni-Mo/SiO <sub>2</sub>	SiO <sub>2</sub>	-	-	-	-	~450
Sulfided Ni/Al <sub>2</sub> O <sub>3</sub>	Al2O3	-	-	-	-	~220
Sulfided Ni- Mo/Al <sub>2</sub> O <sub>3</sub>	Al <sub>2</sub> O <sub>3</sub>	-	-	-	-	~1200



Note: Thiophene HDS activities were measured after 48 hours on stream. Data compiled from multiple sources.[3][4][5]

## **Experimental Protocols**

## I. Synthesis of Supported Nickel Phosphide (Ni<sub>2</sub>P) Catalysts

This protocol describes the preparation of silica- and alumina-supported **nickel phosphide** catalysts via temperature-programmed reduction (TPR) of phosphate precursors.[3][4]

#### Materials:

- Nickel(II) nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O)
- Diammonium hydrogen phosphate ((NH<sub>4</sub>)<sub>2</sub>HPO<sub>4</sub>)
- Silica (SiO<sub>2</sub>) support (e.g., Cab-O-Sil M-7D, 200 m<sup>2</sup>/g)[6][7][8]
- Alumina (y-Al<sub>2</sub>O<sub>3</sub>) support
- Deionized water
- Hydrogen (H<sub>2</sub>) gas, high purity
- Nitrogen (N<sub>2</sub>) gas, high purity

#### Procedure:

- · Precursor Impregnation:
  - Prepare an aqueous solution of nickel nitrate and diammonium hydrogen phosphate with the desired P/Ni molar ratio (e.g., 0.8 for SiO₂ support, 2.0 for Al₂O₃ support).[3][4][5]
  - Add the support material (e.g., 30 wt% catalyst loading on SiO₂ or 20 wt% on Al₂O₃) to the solution.[3]
  - Stir the slurry at room temperature for 2 hours.



- Remove the excess water using a rotary evaporator.
- Dry the resulting solid precursor in an oven at 120 °C (393 K) overnight.[3]
- Calcination (Optional but can affect dispersion): Calcine the dried precursor in air at 500
   °C (773 K) for 3 hours.[3][9]
- Temperature-Programmed Reduction (TPR):
  - Place the dried (and optionally calcined) precursor in a quartz tube reactor.
  - Heat the precursor in flowing H<sub>2</sub>. The temperature program should be a ramp from room temperature to a final temperature of 650-850 °C (923-1123 K), holding at the final temperature for 2-3 hours.[3] The specific ramp rate and final temperature can be optimized based on catalyst support and desired properties.
  - During TPR, the nickel phosphate precursor is reduced to nickel phosphide. The reaction proceeds through the formation of Ni metal, followed by phosphidation to Ni<sub>12</sub>P<sub>5</sub> and finally to the desired Ni<sub>2</sub>P phase.[3]
  - After reduction, cool the catalyst to room temperature under flowing H<sub>2</sub> or an inert gas like N<sub>2</sub>.
  - $\circ$  Passivate the catalyst with a mixture of 1%  $O_2$  in  $N_2$  to prevent bulk oxidation upon exposure to air.

## II. Hydrodesulfurization of Thiophene

This protocol details the procedure for evaluating the catalytic activity of the synthesized Ni<sub>2</sub>P catalysts for the HDS of thiophene in a fixed-bed reactor.[3][10][11]

#### Materials:

- Synthesized Ni<sub>2</sub>P catalyst
- Thiophene
- n-Heptane (or other suitable solvent)



- Hydrogen (H2) gas, high purity
- Nitrogen (N<sub>2</sub>) gas, high purity
- Fixed-bed reactor system equipped with a furnace, mass flow controllers, and a condenser.
- Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.

#### Procedure:

- Catalyst Loading and Activation:
  - Load a specific amount of the passivated Ni₂P catalyst into the fixed-bed reactor.
  - Re-reduce the catalyst in situ by heating in flowing H<sub>2</sub> at approximately 400 °C for 2 hours to remove the passivation layer.

#### Reaction:

- Prepare a feed stream by dissolving thiophene in a solvent like n-heptane to a desired concentration (e.g., 1-5 wt%).
- Introduce the liquid feed into the reactor via a high-pressure liquid pump.
- Co-feed H<sub>2</sub> gas at a specified flow rate to achieve the desired H<sub>2</sub>/thiophene molar ratio (e.g., >10).[10]
- Maintain the reactor at the desired reaction temperature (e.g., 300-400 °C) and pressure (e.g., atmospheric or higher).[11][12][13]
- Typical experimental conditions can include a Liquid Hourly Space Velocity (LHSV) of 2-5 hr<sup>-1</sup>.[10]

#### Product Analysis:

Pass the reactor effluent through a condenser to separate the liquid and gas products.

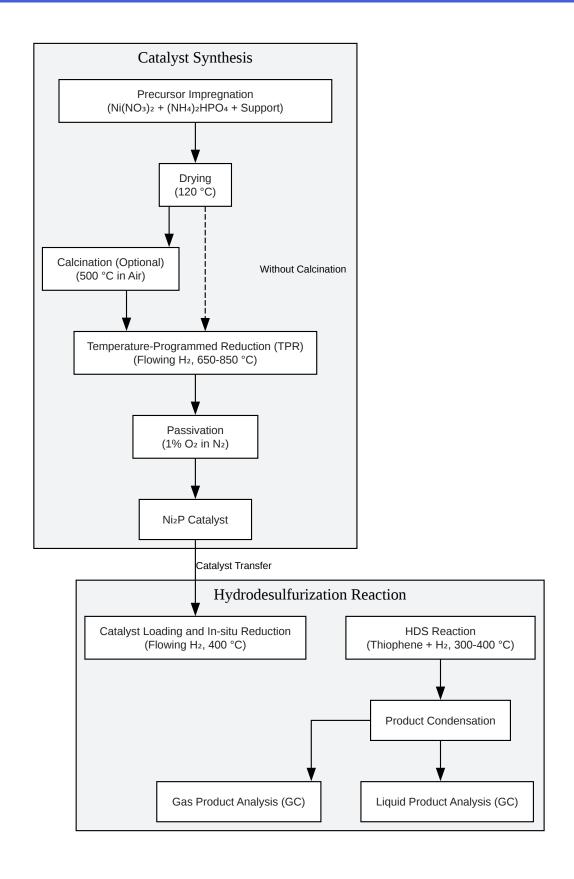


- Analyze the liquid products periodically using a gas chromatograph (GC) to determine the conversion of thiophene and the selectivity to various products (e.g., butane, butenes).[12]
   [14]
- The HDS activity is typically calculated based on the rate of thiophene conversion per gram of catalyst (nmol  $g^{-1} s^{-1}$ ).[3]

## **Visualizations**

**Experimental Workflow for Catalyst Synthesis and HDS Reaction** 





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Caption: Workflow for Ni<sub>2</sub>P catalyst synthesis and thiophene HDS.



## **Thiophene Hydrodesulfurization Reaction Pathways**

The hydrodesulfurization of thiophene on Ni<sub>2</sub>P catalysts can proceed through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[13]

Caption: Thiophene HDS reaction pathways on Ni<sub>2</sub>P catalysts.

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